N-(3-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(3-Chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a small-molecule compound featuring an imidazo[1,2-b]pyridazine core substituted with a cyclopropyl group at position 2 and a 3-chloro-2-methylphenyl carboxamide moiety at position 4. The cyclopropyl group may enhance metabolic stability, while the chloro and methyl substituents on the phenyl ring likely influence lipophilicity and target binding .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-10-12(18)3-2-4-13(10)20-17(23)14-7-8-16-19-15(11-5-6-11)9-22(16)21-14/h2-4,7-9,11H,5-6H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINCLHKXEYIRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylphenylamine with cyclopropyl isocyanate, followed by cyclization with a suitable pyridazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyclopropyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- N-(4-Chloro-2-Fluorophenyl)-2-Cyclopropylimidazo[1,2-b]Pyridazine-6-Carboxamide (CAS 2549034-41-3) Structural Difference: The phenyl ring substituents are 4-chloro-2-fluoro instead of 3-chloro-2-methyl. The molecular weight (330.74 g/mol) is slightly higher than the target compound due to fluorine’s atomic mass . Synthetic Route: ChemDraw-generated structure indicates similar synthetic feasibility via cyclocondensation or amide coupling .
- N-(3-Fluorophenyl)-2-Methylimidazo[1,2-b]Pyridazine-6-Carboxamide Structural Difference: A 3-fluorophenyl group replaces the 3-chloro-2-methylphenyl, and a methyl group substitutes the cyclopropyl at position 2. Fluorine’s electron-withdrawing nature could enhance solubility but reduce lipophilicity compared to chlorine .
Modifications to the Imidazo[1,2-b]Pyridazine Core
(R)-IPMICF16 (N-(3-Fluoro-4-Methoxyphenyl)-6-((R)-2-(3-Fluorophenyl)Pyrrolidin-1-yl)Imidazo[1,2-b]Pyridazine-3-Carboxamide)
- Structural Difference : Incorporates a pyrrolidine ring and methoxy group, increasing complexity.
- Implications : The pyrrolidine moiety may enhance selectivity for kinase targets (e.g., Tropomyosin Receptor Kinase) via hydrogen bonding. Pharmacological evaluations in suggest improved potency in radiotracer applications compared to simpler analogs .
6-Chloro-3-Nitro-2-[(Phenylsulfonyl)Methyl]Imidazo[1,2-b]Pyridazine
Functional Group Replacements
- Ethyl 6-Chloroimidazo[1,2-b]Pyridazine-2-Carboxylate (CAS 1150566-27-0)
Key Data Table: Structural and Theoretical Properties
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